2'-O-(2-Methoxyethyl)guanosine

説明

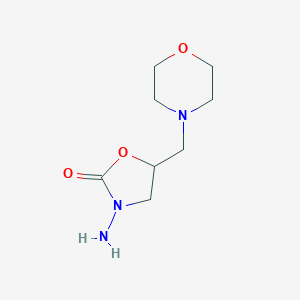

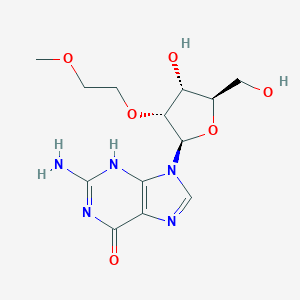

“2’-O-(2-Methoxyethyl)guanosine” is a guanosine derivative . It can be produced by enzymatic conversion (adenosine deaminase) from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside . It is neither effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Synthesis Analysis

The synthesis of 2’-O-(2-Methoxyethyl)guanosine involves the reaction of 2-aminoadenosine with methylsulfonyl chloride . A study has described the discovery of a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase. Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .

Molecular Structure Analysis

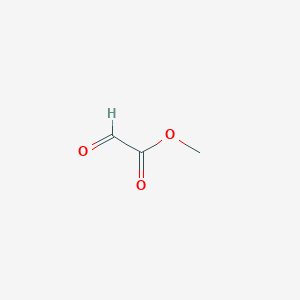

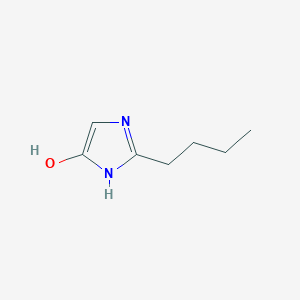

The molecular formula of 2’-O-(2-Methoxyethyl)guanosine is C13H19N5O6 . The exact mass is 341.13 and the molecular weight is 341.320 .

Chemical Reactions Analysis

2’-O-(2-Methoxyethyl)guanosine can be used as a building block for cross-linking oligonucleotides . It is produced by enzymatic conversion (adenosine deaminase) from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside .

Physical And Chemical Properties Analysis

The molecular weight of 2’-O-(2-Methoxyethyl)guanosine is 341.32 g/mol . The computed properties include a molecular formula of C13H19N5O6 .

科学的研究の応用

Structural Characteristics of 2’-O-(2-Methoxyethyl)-Modified Nucleic Acids

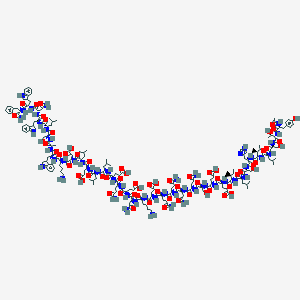

- Summary of Application : The structure and physical properties of 2’-sugar substituted O-(2-methoxyethyl) (MOE) nucleic acids have been studied using molecular dynamics simulations .

- Methods of Application : Nanosecond simulations on the duplex MOE [CCAACGTTGG]-r [CCAACGUUGG] in aqueous solution have been carried out using the particle mesh Ewald method .

- Results or Outcomes : The presence of the 2’ substitution appears to lock the sugars in the C3’ endo conformation, causing the duplex to adopt a stable A-form geometry .

Synthesis of 2’-O-Methyl- and 2’-O-(2-Methoxyethyl)-RNA

- Summary of Application : A two-residue nascent-strand steric gate controls the synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA .

- Methods of Application : Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .

- Results or Outcomes : This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2’OMe-/ MOE-RNA aptamers with high affinity for vascular endothelial growth factor .

Building Block for Cross-Linking Oligonucleotides

- Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a guanosine derivative that can be used as a building block for cross-linking oligonucleotides .

- Methods of Application : This compound is isolated from the reaction of 2-aminoadenosine with methylsulfonyl chloride .

- Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine can be used in the construction of cross-linked oligonucleotides .

Enzymatic Conversion Product

- Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a product of enzymatic conversion from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside .

- Methods of Application : The conversion is carried out by the enzyme adenosine deaminase .

- Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Building Block for Cross-Linking Oligonucleotides

- Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a guanosine derivative that can be used as a building block for cross-linking oligonucleotides .

- Methods of Application : This compound is isolated from the reaction of 2-aminoadenosine with methylsulfonyl chloride .

- Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine can be used in the construction of cross-linked oligonucleotides .

Enzymatic Conversion Product

- Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a product of enzymatic conversion from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside .

- Methods of Application : The conversion is carried out by the enzyme adenosine deaminase .

- Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBJSLIKOKFHE-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452347 | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-(2-Methoxyethyl)guanosine | |

CAS RN |

473278-54-5 | |

| Record name | 2'-O-(2-Methoxyethyl)guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-(2-METHOXYETHYL)GUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)